synthesis and characterization of 3-Ethenyl Nevirapine
synthesis and characterization of 3-Ethenyl Nevirapine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenyl Nevirapine
Executive Summary
Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for HIV-1 infection.[1] The exploration of its analogues is crucial for developing new therapeutic agents with improved efficacy, resistance profiles, or metabolic stability. This guide provides a comprehensive technical overview of a proposed synthetic pathway and a robust characterization strategy for a novel analogue, 3-Ethenyl Nevirapine. The introduction of a vinyl group at the C-3 position of the Nevirapine core offers a strategic handle for further chemical modification (e.g., via polymerization or click chemistry) and may modulate the drug's biological activity.
This document details a scientifically grounded, multi-step synthesis beginning from a known Nevirapine metabolite, 3-Hydroxy Nevirapine. The chosen synthetic strategy pivots on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and avoidance of toxic reagents associated with alternative methods like Stille coupling.[2][3] We provide detailed, step-by-step protocols for the synthesis of the key triflate intermediate and the final vinylation step.
Furthermore, a comprehensive analytical workflow is presented for the unequivocal structural confirmation and purity assessment of the final compound. This includes state-of-the-art techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Expected analytical data and validation parameters are summarized to provide a complete framework for researchers in drug discovery and development.
Introduction: The Rationale for 3-Ethenyl Nevirapine
Nevirapine (NVP) functions as an allosteric inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[4] Its discovery and development were significant milestones in antiretroviral therapy. However, like many therapeutics, NVP is associated with idiosyncratic drug reactions, including severe skin rashes and hepatotoxicity, which are linked to its complex metabolic pathways.[5][6] The synthesis of NVP analogues is a key strategy to investigate structure-activity relationships (SAR) and to identify compounds with potentially improved safety profiles or efficacy against resistant viral strains.[5]
The introduction of an ethenyl (vinyl) group at the 3-position of the pyridone ring is a strategic chemical modification. This functional group is a versatile synthetic handle for subsequent derivatization and can influence the molecule's interaction with its biological target. This guide, therefore, serves as a blueprint for the synthesis and rigorous characterization of 3-Ethenyl Nevirapine, providing a foundation for its future biological evaluation.
Synthetic Strategy and Pathway Selection
A retrosynthetic analysis of 3-Ethenyl Nevirapine suggests that a carbon-carbon bond-forming reaction is the most logical approach to install the vinyl group onto the Nevirapine scaffold. Palladium-catalyzed cross-coupling reactions are the industry standard for such transformations.
Detailed Experimental Protocols
Step 1: Synthesis of Nevirapine-3-yl triflate
This step converts the phenolic hydroxyl group of 3-Hydroxy Nevirapine into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Protocol:
-
To a solution of 3-Hydroxy Nevirapine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.5 eq).
-
Stir the solution for 10 minutes.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Nevirapine-3-yl triflate as a solid.
Causality: The use of pyridine is essential to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions. Performing the reaction at 0 °C controls the exothermicity of the addition of the highly reactive triflic anhydride.
Step 2: Synthesis of 3-Ethenyl Nevirapine via Suzuki-Miyaura Coupling
This is the key bond-forming step where the vinyl group is installed.
Protocol:
-
To a reaction vessel, add Nevirapine-3-yl triflate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and sodium carbonate (3.0 eq).
-
Add a degassed mixture of toluene and water (4:1 v/v, 15 mL/mmol).
-
Bubble nitrogen gas through the suspension for 20 minutes to ensure anaerobic conditions.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours) under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC-MS to confirm the formation of the product and consumption of the triflate intermediate.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-Ethenyl Nevirapine.
Causality: The palladium catalyst is the core of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. [7]A biphasic toluene/water system with a base (Na₂CO₃) is standard for Suzuki couplings, promoting the transmetalation step and ensuring the solubility of the various reagents. [3]Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Analytical Characterization Workflow
A multi-technique approach is mandatory to confirm the identity, structure, and purity of the synthesized 3-Ethenyl Nevirapine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The key diagnostic signals will be from the newly introduced vinyl group protons, which typically appear between δ 5.0 and 7.0 ppm. These will present as a characteristic set of doublet of doublets (dd) due to geminal and cis/trans couplings. The disappearance of a proton signal from the C-3 position (compared to the Nevirapine spectrum) and shifts in adjacent aromatic protons will further confirm the substitution pattern.
-
¹³C NMR: The presence of two new sp² carbon signals between δ 110 and 140 ppm will correspond to the vinyl group carbons.
| Expected ¹H NMR Signals (Vinyl Group) | Expected ¹³C NMR Signals (Vinyl Group) |
| H-α (1H, dd, J ≈ 17.6, 1.5 Hz) | C-α (CH₂) ≈ 115 ppm |
| H-β (cis) (1H, dd, J ≈ 11.0, 1.5 Hz) | C-β (CH) ≈ 135 ppm |
| H-β (trans) (1H, dd, J ≈ 17.6, 11.0 Hz) | |
| (Note: Chemical shifts (δ) and coupling constants (J) are approximate and require experimental confirmation.) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected Mass: The molecular formula for 3-Ethenyl Nevirapine is C₁₇H₁₆N₄O. The calculated monoisotopic mass and the expected observed ion are detailed below.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₆N₄O |
| Calculated Monoisotopic Mass | 292.1324 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 293.1397 |
The experimental mass should be within a 5 ppm error of the calculated value to confirm the elemental composition. [8][9]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound. [10][11]
-
Protocol: A validated method for Nevirapine can be adapted. [10][12]* Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where Nevirapine and its analogue show strong absorbance (e.g., 283 nm). [10]* Purity Assessment: The purity is determined by the area percentage of the main product peak. For drug development purposes, a purity of ≥98% is typically required.
| HPLC Parameter | Exemplary Condition | Rationale |
| Column | C18, 4.6 x 150 mm | Standard for non-polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) | Provides good peak shape and resolution for Nevirapine-like structures. [12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 283 nm | Wavelength of high absorbance for the Nevirapine chromophore. [10] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Expected Retention Time | Dependent on exact conditions, but should be a single, sharp peak. |
Conclusion
This guide outlines a robust and scientifically sound strategy for the . The proposed two-step synthesis, centered on a Suzuki-Miyaura cross-coupling, represents an efficient and scalable route that avoids the use of toxic reagents. The comprehensive analytical workflow, employing NMR, HRMS, and HPLC, establishes a clear and rigorous framework for validating the structural integrity and purity of the target molecule. This work provides the essential chemical foundation for further investigation of 3-Ethenyl Nevirapine as a novel antiretroviral candidate or as a versatile platform for the development of other advanced Nevirapine derivatives.
References
-
Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]
-
Olabode, G. S. (2021). Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. Cape Peninsula University of Technology. [Link]
-
Heck, A. M., et al. (2021). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 34(3), 889-902. [Link]
- Gupton, B. F., et al. (2016). Lowcost, high yield synthesis of nevirapine.
-
Kumar, P., et al. (2012). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Tropical Journal of Pharmaceutical Research, 11(3), 333-339. [Link]
-
Raju, N. A., et al. (2011). method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 138-140. [Link]
-
Gupton, B. F. (n.d.). Nevirapine Batch Transfer Document. Medicines for All Institute. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4463, Nevirapine. [Link]
-
Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]
-
Huang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5736. [Link]
-
ResearchGate. (n.d.). NMR spectra of nevirapine. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ragan, J. A., et al. (2003). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development, 7(5), 676–683. [Link]
-
Agatonovic-Kustrin, S., et al. (2002). Solid-State Characterization of Nevirapine. AAPS PharmSci, 4(3), E22. [Link]
-
ResearchGate. (2014). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Nevirapine mass spectrum, 1 ng/ml analytical standard. [Link]
-
Kumar, A., et al. (2011). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. Journal of Clinical & Diagnostic Research, 5(4), 770-774. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for Increasing Global Access to the High-Volume HIV Drug Nevirapine through Process Intensification. [Link]
-
Gach, K., et al. (2014). The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. Bioorganic & Medicinal Chemistry, 22(1), 418-28. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of unknown acid degradation product of Nevirapine. [Link]
-
Chemistry Solved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Wang, T., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101019. [Link]
-
Oriental Journal of Chemistry. (2016). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]
-
YMER. (2025). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry Step. (2019). Heck Coupling Reaction Mechanism. YouTube. [Link]
Sources
- 1. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ≥98% (HPLC), HIV-1 reverse transcriptase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
- 9. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
